

# Protocol for Labeling RNA Probes with Digoxigenin (DIG)

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## Compound of Interest

Compound Name: *Digoxigenin bisdigitoxoside*

Cat. No.: B194526

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## Application Notes for Researchers, Scientists, and Drug Development Professionals

### Introduction

Digoxigenin (DIG)-labeled RNA probes are a cornerstone for the sensitive and specific detection of nucleic acids in a variety of molecular biology applications. This non-radioactive labeling method offers a safe and stable alternative for procedures such as in situ hybridization (ISH), Northern blotting, and microarray analysis.[1][2][3][4] The system relies on the incorporation of a steroid hapten, digoxigenin, into the RNA probe. This labeled probe is then detected with high affinity and specificity by an anti-digoxigenin antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (POD), which in turn catalyzes a colorimetric or chemiluminescent reaction.[4]

The generation of DIG-labeled RNA probes is achieved through in vitro transcription, where a linearized DNA template containing a bacteriophage promoter (e.g., T7, SP6, or T3) is transcribed by the corresponding RNA polymerase in the presence of a mixture of ribonucleotides, including DIG-11-UTP.[2][5][6] This method allows for the synthesis of single-stranded RNA probes that are complementary to the target nucleic acid sequence, enabling highly specific hybridization.[5]

Key Advantages of the DIG System:

- **High Sensitivity:** The high affinity of the anti-DIG antibody for the DIG moiety allows for the detection of rare transcripts.[1][7] RNA-RNA hybrids formed with DIG-labeled probes are more stable than DNA-RNA or DNA-DNA hybrids, contributing to enhanced sensitivity.[2]
- **Specificity:** The use of single-stranded RNA probes minimizes non-specific binding, leading to a high signal-to-noise ratio.[4]
- **Safety:** As a non-radioactive method, it eliminates the hazards associated with handling and disposal of radioactive materials.
- **Stability:** DIG-labeled probes are stable for at least a year when stored properly, ensuring reproducibility of experiments over time.[1][3]

## Quantitative Data Summary

The following tables summarize key quantitative data related to the preparation and use of DIG-labeled RNA probes.

Table 1: In Vitro Transcription Reaction Parameters and Expected Yield

Parameter	Value	Notes
DNA Template Input	0.5 - 1 µg	The protocol is optimized for this range.[8][9]
Expected RNA Yield	Up to 20 µg from 1 µg of template	The yield can be scaled up by increasing reaction components while keeping the template amount constant.[2][3]
Incubation Time	2 hours	Longer incubation times do not typically increase the yield of labeled RNA.[3][10]
Incubation Temperature	37°C	
DIG-11-UTP:UTP Ratio	Optimized for efficient synthesis and detection	A 35% substitution of UTP with DIG-11-UTP is a common starting point.[8][9]

Table 2: Quality Control and Detection Sensitivity

Parameter	Value	Method
Probe Concentration for Hybridization	20 - 100 ng/mL	For Northern blots.[3]
Detection Sensitivity (Dot Blot)	As low as 0.1 pg	Using chemiluminescent detection.[1][11]
RNA Input for Northern Blot	1 - 10 µg total RNA or 100 ng mRNA	Using a DIG-labeled RNA probe.[3][12]

## Experimental Protocols

### Preparation of DNA Template

High-quality, linearized DNA is crucial for successful in vitro transcription.[13] The template can be a plasmid linearized with a restriction enzyme or a PCR product incorporating an RNA

polymerase promoter.

#### A. Plasmid DNA Linearization

- Digest 5-10 µg of plasmid DNA with a suitable restriction enzyme that generates a 5' overhang.[\[12\]](#) Ensure complete linearization by incubating with an excess of the enzyme (e.g., 10 units per µg of DNA) for at least 3 hours.[\[13\]](#)
- Verify complete linearization by running a small aliquot on an agarose gel.
- Purify the linearized template using a spin column purification kit or by phenol/chloroform extraction followed by ethanol precipitation.[\[13\]](#)
- Resuspend the purified, linearized DNA in RNase-free water.[\[13\]](#)

#### B. PCR Product Template Generation

- Design PCR primers where the reverse primer contains the T7 or SP6 RNA polymerase promoter sequence at its 5' end.[\[2\]](#)[\[7\]](#)
- Perform PCR using a high-fidelity DNA polymerase to amplify the target sequence.
- Verify the size and purity of the PCR product on an agarose gel.[\[7\]](#)
- Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

## In Vitro Transcription and DIG-Labeling

This protocol is based on a standard 20 µL reaction volume. All steps should be performed under RNase-free conditions.[\[2\]](#)[\[3\]](#)

- Thaw all reaction components at room temperature, mix by vortexing, and briefly centrifuge.[\[8\]](#) Place the RNA polymerase mix on ice.[\[8\]](#)
- Assemble the following reaction components in a sterile, RNase-free microcentrifuge tube in the order listed at room temperature:[\[8\]](#)[\[9\]](#)

Component	Volume	Final Concentration
RNase-free Water	to 20 $\mu$ L	
10x Transcription Buffer	2 $\mu$ L	1x
10x DIG RNA Labeling Mix	2 $\mu$ L	1x
Linearized Template DNA (0.5-1 $\mu$ g)	X $\mu$ L	25-50 ng/ $\mu$ L
RNA Polymerase (T7, SP6, or T3)	2 $\mu$ L	
Total Volume	20 $\mu$ L	

- Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
- Incubate the reaction for 2 hours at 37°C.[3]
- (Optional) To remove the DNA template, add 2  $\mu$ L of DNase I (RNase-free) and incubate for 15 minutes at 37°C.[3]
- Stop the reaction by adding 2  $\mu$ L of 0.2 M EDTA (pH 8.0).[3]

## Purification of the DIG-Labeled RNA Probe

Purification is necessary to remove unincorporated nucleotides, proteins, and salts.[8]

- Spin Column Purification: Use a commercially available RNA cleanup spin column according to the manufacturer's instructions. This is an efficient method to remove unincorporated nucleotides and enzymes.[8]
- Lithium Chloride (LiCl) Precipitation:
  - Add 1/10 volume of 4 M LiCl and 3 volumes of ice-cold absolute ethanol.
  - Incubate at -20°C for at least 30 minutes.
  - Centrifuge at maximum speed for 20 minutes at 4°C.

- Wash the pellet with 70% ethanol.
- Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

Note: Do not use phenol/chloroform extraction as the DIG-labeled probe may partition into the organic phase.[\[3\]](#)

## Quality Control of the DIG-Labeled RNA Probe

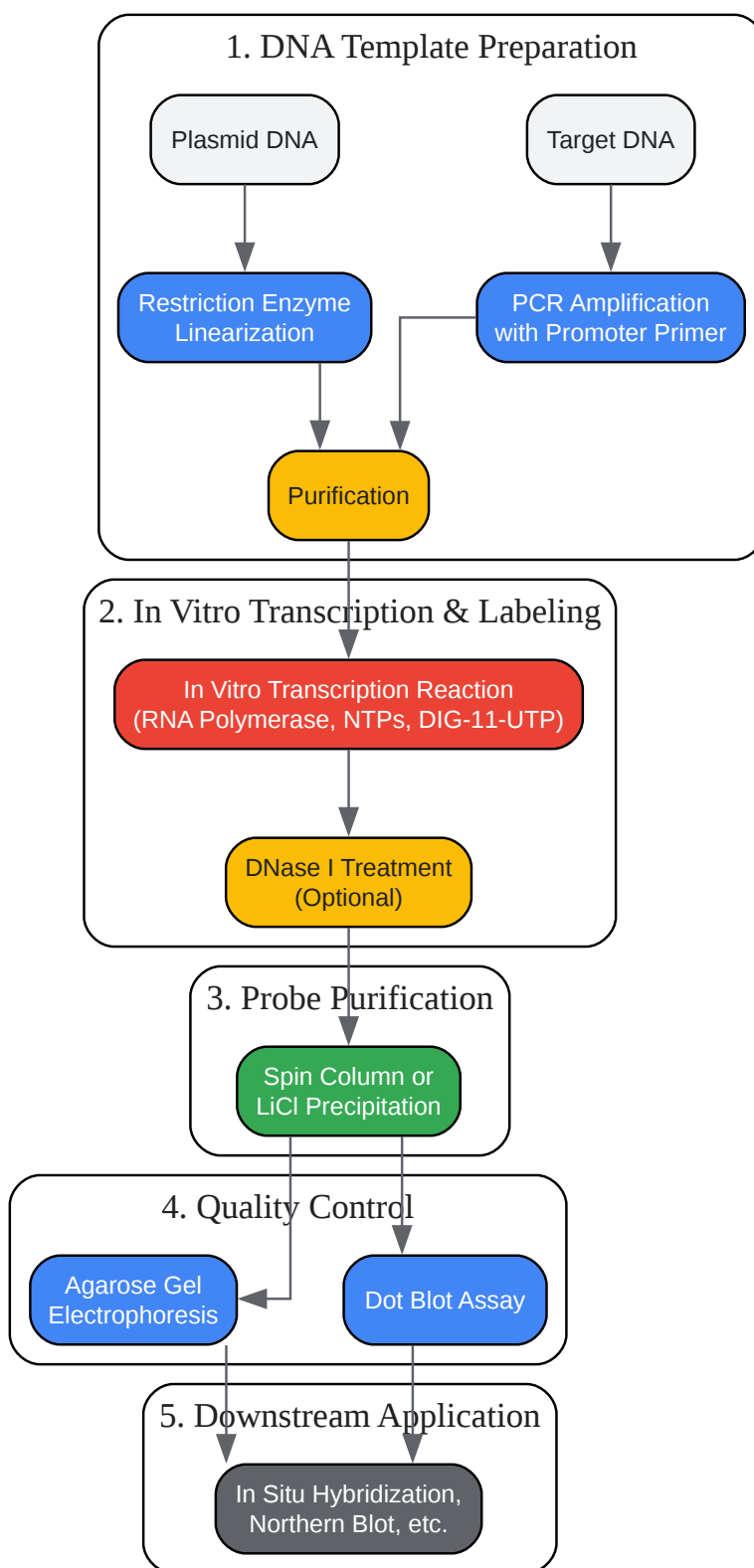
### A. Agarose Gel Electrophoresis

- Run a small aliquot (e.g., 1-2  $\mu\text{L}$ ) of the purified probe on a 1-1.5% agarose gel.
- The DIG-labeled RNA should appear as a single, sharp band. Due to the incorporation of the bulky DIG moiety, the labeled RNA will migrate slower than its unlabeled counterpart.[\[7\]](#) The RNA band should be significantly more intense than the DNA template band.[\[10\]](#)
- Smearing may indicate RNA degradation, which could be due to RNase contamination.[\[14\]](#)

### B. Dot Blot for Labeling Efficiency

- Prepare a dilution series of your DIG-labeled probe (e.g., from 10  $\text{pg}/\mu\text{L}$  to 0.01  $\text{pg}/\mu\text{L}$ ) and a DIG-labeled control RNA of known concentration.[\[10\]](#)[\[11\]](#)
- Spot 1  $\mu\text{L}$  of each dilution onto a positively charged nylon membrane.[\[10\]](#)
- Fix the RNA to the membrane by UV cross-linking or baking.
- Perform immunological detection using an anti-DIG-AP conjugate and a chemiluminescent substrate.[\[10\]](#)
- Estimate the concentration of your probe by comparing the signal intensities to those of the control RNA.[\[10\]](#)

## Diagrams



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